molecular formula C13H18ClNO B080439 4-Acetyl-4-phenylpiperidine hydrochloride CAS No. 10315-03-4

4-Acetyl-4-phenylpiperidine hydrochloride

Cat. No. B080439
Key on ui cas rn: 10315-03-4
M. Wt: 239.74 g/mol
InChI Key: JYDHZOIDIWUHDB-UHFFFAOYSA-N
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Patent
US05663352

Procedure details

4-Acetyl-4-phenylpiperidine hydrochloride was dissolved in water, the solution was made basic by addition of potassium carbonate, and the mixture was extracted with ethyl acetate. The extracts were dried (Na2SO4) and concentrated to give 4-acetyl-4-phenylpiperidine. To a solution of this compound (2.2 g) in dichloromethane (50 ml) was added di-t butyl dicarbonate (2.8 g). After 15 minutes the solution was washed with water, dried, concentrated and the residue crystallised from petroleum ether to give the title compound, mp 91°-92° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)(=[O:4])[CH3:3].C(=O)([O-])[O-].[K+].[K+]>O>[C:2]([C:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)(=[O:4])[CH3:3] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(=O)C1(CCNCC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1(CCNCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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